K-Ras G12C-IN-1

Overview

Description

K-Ras G12C-IN-1 is a small molecule inhibitor specifically designed to target the Kirsten Rat Sarcoma (KRAS) G12C mutation. This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results in the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras G12C-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of functional groups, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

K-Ras G12C-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .

Scientific Research Applications

K-Ras G12C-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS G12C inhibitors.

Biology: It is employed in biological studies to investigate the role of KRAS G12C mutation in cellular processes and signaling pathways.

Medicine: this compound is a promising candidate for the development of targeted therapies for cancers harboring the KRAS G12C mutation. .

Industry: The compound is used in the pharmaceutical industry for the development of KRAS-targeted therapies and as a reference standard in quality control and analytical testing

Mechanism of Action

K-Ras G12C-IN-1 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS G12C disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Sotorasib (AMG 510): Another KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.

Adagrasib (MRTX849): A KRAS G12C inhibitor currently under investigation in clinical trials for various cancers

Uniqueness

K-Ras G12C-IN-1 is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. Compared to other inhibitors, it may offer distinct pharmacokinetic and pharmacodynamic properties, contributing to its efficacy and safety profile in clinical applications .

Biological Activity

K-Ras G12C-IN-1 is a small molecule inhibitor specifically targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has garnered significant attention due to its potential to inhibit the oncogenic activity of K-Ras, a protein that plays a critical role in cell signaling pathways that drive cancer progression.

This compound selectively binds to the cysteine residue at position 12 of the K-Ras protein, which is unique to the G12C mutation. This binding stabilizes the protein in its inactive GDP-bound state, preventing downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival. The inhibition of K-Ras G12C leads to reduced tumor growth in preclinical models and has shown promise in early clinical trials.

Preclinical Studies

In preclinical studies, this compound demonstrated significant efficacy against various cancer cell lines harboring the G12C mutation. The compound was shown to induce apoptosis and inhibit cell proliferation effectively. For instance, treatment with this compound resulted in:

- Cell Line Sensitivity : Different cancer cell lines exhibited varying degrees of sensitivity to this compound. In particular, NSCLC lines showed a higher response rate compared to CRC lines.

- Mechanisms of Resistance : Some studies highlighted that resistance mechanisms could arise from reactivation of RAS signaling through wild-type RAS proteins or alternative pathways such as EGFR reactivation.

Clinical Trials

Clinical trials have been pivotal in assessing the biological activity of this compound. Key findings include:

- Objective Response Rates : In trials involving patients with advanced NSCLC, this compound achieved an objective response rate (ORR) of approximately 30-40%, indicating substantial tumor shrinkage in a subset of patients.

- Progression-Free Survival : Patients treated with this compound experienced improved progression-free survival (PFS) compared to those receiving standard chemotherapy regimens.

Resistance Mechanisms

Despite its effectiveness, resistance to K-Ras G12C inhibitors like this compound has been observed. Common mechanisms include:

- Mutations in KRAS : Secondary mutations can occur within KRAS that alter binding affinity and reduce drug efficacy.

- Activation of Bypass Pathways : Tumor cells may activate compensatory signaling pathways (e.g., through EGFR or other RTKs) that bypass the inhibited KRAS signaling.

Data Tables

| Study Type | Objective Response Rate (%) | Progression-Free Survival (months) | Notable Findings |

|---|---|---|---|

| Preclinical Models | N/A | N/A | Induced apoptosis in NSCLC cell lines |

| Phase I Clinical | 30-40 | 4.5 - 6.0 | Promising initial efficacy; resistance noted |

| Phase II Clinical | 35 | 5.0 | Combination therapy improved outcomes |

Case Studies

Several case studies have illustrated the clinical impact of this compound:

- Case Study 1 : A 62-year-old male with advanced NSCLC showed a complete response after 6 months on this compound, with no evidence of disease progression.

- Case Study 2 : A female patient with CRC experienced stable disease for over 8 months but ultimately developed resistance characterized by increased EGFR expression.

Properties

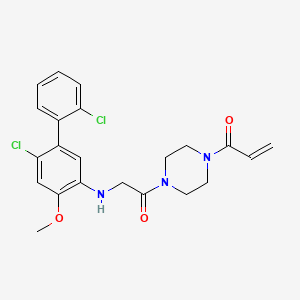

IUPAC Name |

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.